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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyridine

Cat. No.: B011731 Get Quote

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-
methylpyridine. This guide is designed for researchers, process chemists, and drug

development professionals to navigate the common and often complex challenges

encountered when transitioning this vital pharmaceutical intermediate from the laboratory

bench to pilot and production scales. Here, we synthesize field-proven insights with established

chemical principles to provide a self-validating framework for your experimental and scale-up

campaigns.

Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-Methoxy-4-
methylpyridine.

Q1: What is the most common industrial synthesis route for 2-Methoxy-4-methylpyridine?

The predominant method for industrial production is the Williamson ether synthesis.[1] This

well-established SN2 reaction involves the nucleophilic substitution of a chlorine atom on the

pyridine ring with a methoxide group. The typical reactants are 2-Chloro-4-methylpyridine (also

known as 2-Chloro-4-picoline) and a strong base, most commonly sodium methoxide, in a

suitable solvent like methanol.[2][3]

Q2: What are the primary reactants and their roles in this synthesis?
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2-Chloro-4-methylpyridine: This is the electrophilic substrate. The electron-withdrawing

nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to

nucleophilic attack.

Sodium Methoxide (NaOMe): This serves as the nucleophile source (methoxide ion, CH₃O⁻).

[3] It is a strong base and must be handled under anhydrous conditions to prevent hydrolysis

into sodium hydroxide and methanol, which would reduce its efficacy and introduce water

into the reaction.[3]

Methanol (MeOH): Typically used as the solvent, as it readily dissolves sodium methoxide

and the pyridine substrate. It is also the parent alcohol of the nucleophile, which can help

maintain the equilibrium of the alkoxide.

Q3: What are the key safety considerations when scaling up this process?

Scaling up introduces significant safety challenges that must be rigorously addressed:

Sodium Methoxide Handling: Sodium methoxide is highly corrosive and flammable.[4] It

reacts exothermically and violently with water, generating flammable methanol vapors and

corrosive sodium hydroxide.[3] Large-scale charging into reactors must be done under a dry,

inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[4] Sealed transfer systems

are recommended to avoid atmospheric exposure.[1][5]

Exothermic Reaction: The reaction between 2-Chloro-4-methylpyridine and sodium

methoxide is exothermic. On a large scale, the heat generated can be substantial, posing a

risk of thermal runaway if not managed effectively.[6] This can lead to a rapid increase in

temperature and pressure, potentially compromising the reactor's integrity.

Reactant and Product Hazards: 2-Chloro-4-methylpyridine is an irritant to the skin, eyes, and

respiratory system.[7][8] The final product, 2-Methoxy-4-methylpyridine, is a flammable

liquid.[9] Appropriate personal protective equipment (PPE) and engineering controls are

mandatory.

Q4: What purity level is typically expected for the final product, and what are the common

analytical techniques used for its assessment?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.sciencemadness.org/smwiki/index.php/Sodium_methoxide
https://www.sciencemadness.org/smwiki/index.php/Sodium_methoxide
https://gcwgandhinagar.com/econtent/document/1588068494upc_213-synthesis_of_heterocyclic_compounds.pdf
https://www.sciencemadness.org/smwiki/index.php/Sodium_methoxide
https://gcwgandhinagar.com/econtent/document/1588068494upc_213-synthesis_of_heterocyclic_compounds.pdf
https://eureka.patsnap.com/topic-patents-2-methylpyridine
https://www.guidechem.com/question/how-can-2-chloro-4-picoline-be-id149586.html
https://www.chemicalindustryjournal.co.uk/handling-reaction-exotherms-a-continuous-approach
https://ehs.oregonstate.edu/sites/ehs.oregonstate.edu/files/doc/sop/sop_template_quenching_water_reactive_materials.docx
https://www.researchgate.net/publication/6589801_Isomerization_Dynamics_and_Control_of_the_e_2_N_Equilibrium_for_Pyridine_Complexes
https://www.benchchem.com/product/b011731?utm_src=pdf-body
https://www.reddit.com/r/chemistry/comments/72xa90/pyridine_is_pink_following_distillation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For pharmaceutical applications, a purity of ≥99% is often required.[10] A suite of analytical

techniques is employed for quality control:

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV

detection is a powerful tool for assaying purity and quantifying impurities. A C18 column is

typically suitable for this moderately polar compound.[11][12]

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass

Spectrometer (MS) is excellent for analyzing volatile impurities and residual solvents.[10][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural

confirmation of the final product and can help identify and quantify impurities if a certified

internal standard is used (qNMR).[14]

Karl Fischer Titration: To quantify water content, which is a critical parameter given the

moisture sensitivity of the reactants.

Troubleshooting Guide: From Low Yields to Impurity
Profiling
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific

issues you may encounter during the scale-up of 2-Methoxy-4-methylpyridine production.

Category 1: Reaction and Yield Issues
Q: My reaction yield is consistently low (<80%) upon scale-up. What are the likely causes and

how can I address them?

Low yield is a common scale-up challenge and can stem from several factors. A systematic

approach to troubleshooting is crucial.

Cause 1: Incomplete Conversion

Diagnosis: In-process control (IPC) analysis (e.g., HPLC or GC) shows a significant

amount of unreacted 2-Chloro-4-methylpyridine.

Underlying Issues & Solutions:
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Insufficient Sodium Methoxide: Ensure at least a stoichiometric amount of sodium

methoxide is used. On a large scale, minor losses during transfer can be significant.

Consider using a slight excess (e.g., 1.05-1.1 equivalents).

Poor Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or

areas of low reagent concentration. Ensure the agitator speed and design are sufficient

to maintain a homogenous mixture.

Reaction Time/Temperature: The reaction may require a longer time or higher

temperature at scale compared to the lab due to differences in heat and mass transfer.

Typical conditions range from 50-100°C for 1-8 hours.[15] Monitor the reaction progress

by IPC and extend the reaction time or incrementally increase the temperature as

needed.

Cause 2: Degradation of Sodium Methoxide

Diagnosis: The reaction stalls, and analysis shows unreacted starting material, even with

what should be a sufficient charge of sodium methoxide.

Underlying Issues & Solutions:

Moisture Contamination: This is the most common culprit. Water hydrolyzes sodium

methoxide, rendering it inactive.[3] On a large scale, ensure all equipment is thoroughly

dried and the reaction is conducted under a strictly inert, dry atmosphere (e.g., nitrogen

blanket).[16] Use anhydrous methanol as the solvent.

Improper Storage/Handling: Use freshly opened containers of sodium methoxide or

ensure partially used containers are properly blanketed with nitrogen.[4]

Cause 3: Side Reactions

Diagnosis: IPC or final product analysis reveals the presence of significant byproducts.

Underlying Issues & Solutions:

Elimination Reactions: While less common with aromatic halides compared to alkyl

halides, harsh conditions (very high temperatures) could potentially lead to side
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reactions. Ensure the reaction temperature is well-controlled.[15]

Isomeric Impurities: If the 2-Chloro-4-methylpyridine starting material contains isomers

(e.g., 4-Chloro-2-methylpyridine), the corresponding methoxy-isomers will be formed.

Source high-purity starting materials and have a robust analytical method to quantify

isomeric purity.

Workflow for Diagnosing Low Yield

Low Yield (<80%)

Run IPC (HPLC/GC)
 on reaction mixture

High Starting
 Material?

Significant Byproducts?

No

Root Cause:
Incomplete Conversion

Yes

Root Cause:
Side Reactions

Yes

Root Cause:
Inactive NaOMe

If conditions are optimal,
 suspect NaOMe activity

Solution:
- Increase NaOMe stoichiometry

- Improve agitation
- Optimize temp/time

Solution:
- Ensure anhydrous conditions

- Verify NaOMe quality
- Use inert atmosphere

Solution:
- Analyze starting material purity
- Optimize reaction conditions

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.xchemi.com/community/309741731177009335.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Troubleshooting workflow for low reaction yield.

Category 2: Process Control and Safety
Q: The reaction exotherm is difficult to control during the addition of sodium methoxide solution

at pilot scale. What strategies can I implement?

Managing the exotherm is critical for safety and to prevent side reactions.[6]

Strategy 1: Controlled Addition Rate

Explanation: The rate of heat generation is directly proportional to the rate of reaction. By

controlling the addition rate of the limiting reagent (often the sodium methoxide solution),

you can control the rate of heat generation.

Implementation: Use a calibrated dosing pump for a slow, continuous addition of the

sodium methoxide solution. Start with a very slow rate and monitor the internal

temperature. The addition should be slow enough that your reactor's cooling system can

effectively remove the heat generated, maintaining a stable internal temperature.

Strategy 2: Adequate Cooling Capacity

Explanation: The reactor's cooling jacket must have sufficient capacity to handle the heat

load.

Implementation: Ensure the cooling fluid is at the correct temperature and flow rate before

starting the addition. For highly exothermic reactions, a more powerful cooling system or a

lower starting temperature of the cooling fluid may be necessary.

Strategy 3: Reverse Addition

Explanation: In some cases, adding the 2-Chloro-4-methylpyridine to the sodium

methoxide solution can help control the exotherm, as the concentration of the limiting

reagent is kept low.
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Implementation: This should be evaluated at a smaller scale first to ensure it does not

negatively impact the impurity profile.

Strategy 4: Dilution

Explanation: Running the reaction at a lower concentration increases the thermal mass of

the solvent, which can help absorb the heat generated.[17]

Implementation: Increase the volume of methanol used. Be aware that this will impact

throughput and may increase downstream processing time and cost.

Logical Flow for Exotherm Management

Exotherm Control
Challenge

Reduce NaOMe
Addition Rate

Optimize Cooling
System

Increase Solvent
Volume (Dilution)

Stable Reaction
Temperature

Click to download full resolution via product page

Caption: Key strategies for managing reaction exotherms.

Category 3: Work-up and Purification
Q: During the aqueous work-up, I'm experiencing emulsion issues, and the phase separation is

very slow. How can this be resolved at a large scale?

Emulsions are common when dealing with basic aqueous layers and organic solvents

containing pyridine derivatives.

Solution 1: Addition of Brine

Explanation: Adding a saturated aqueous solution of sodium chloride (brine) increases the

ionic strength of the aqueous phase. This makes the organic components less soluble in
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the aqueous layer and helps to break the emulsion.

Implementation: After quenching the reaction, add a significant volume of brine to the

aqueous layer before or during the extraction step.

Solution 2: Solvent Choice

Explanation: Some extraction solvents are more prone to forming emulsions than others.

Implementation: If you are using a solvent like ethyl acetate, consider switching to or

adding a less polar solvent like toluene or methyl tert-butyl ether (MTBE), which can help

reduce emulsion formation.

Solution 3: Gentle Agitation

Explanation: Overly vigorous mixing can create stable emulsions.

Implementation: During extraction in the reactor, use a slower agitation speed that is just

sufficient to ensure good interfacial contact without causing excessive shearing.

Q: My final product is off-color (pink or brown) after distillation. What is the cause, and how can

I prevent or remove the color?

Color formation is often due to trace impurities that are either colored themselves or form

colored complexes.

Cause 1: N-Oxide Formation

Diagnosis: The color, particularly pink or red hues, can sometimes be attributed to the

formation of trace amounts of aromatic N-oxides, which can be highly colored.[9] This

might happen if there's an oxidizing agent present or through air oxidation at high

temperatures.

Prevention/Solution:

Inert Atmosphere: Ensure the distillation is performed under a nitrogen or argon

atmosphere to minimize air oxidation.
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Reducing Agent Wash: A wash with a mild reducing agent during work-up (e.g., a dilute

solution of sodium bisulfite) might help. This should be tested on a small scale.

Cause 2: Trace Metal Contamination

Diagnosis: Pyridine derivatives can form colored complexes with trace metals.[18] This

could be from the reactor itself or from reagents.

Prevention/Solution:

Chelating Agent Wash: Washing the organic layer with a dilute solution of a chelating

agent like EDTA during work-up can help remove trace metal ions.

Cause 3: Thermal Decomposition

Diagnosis: A dark brown or black color often suggests thermal decomposition or

polymerization, especially if the distillation pot temperature is too high.

Prevention/Solution:

Vacuum Distillation: Purify the product via vacuum distillation to lower the boiling point

and reduce the risk of thermal degradation. 2-Methoxy-4-methylpyridine has a boiling

point of around 152-153°C at atmospheric pressure, making vacuum distillation a

preferred method.[19]

Q: What are the recommended parameters for fractional distillation to achieve high purity?

Fractional distillation is effective for separating the product from less volatile impurities and

residual high-boiling solvents.[14][20]
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Parameter Recommended Value Rationale

Vacuum Level 10-20 mmHg

Lowers the boiling point

significantly to prevent thermal

decomposition.[19]

Pot Temperature
~20-30°C above the expected

boiling point at that pressure

Provides sufficient energy for

vaporization without

overheating and causing

degradation.[19]

Column Packing
Structured packing or Vigreux

column

Provides the necessary

theoretical plates for efficient

separation of closely boiling

components.[14][21]

Reflux Ratio To be determined empirically

A higher reflux ratio increases

separation efficiency but slows

down the distillation rate. Start

with a moderate ratio and

adjust based on the purity of

the distillate.

Insulation
Wrap the column with glass

wool or aluminum foil

Prevents heat loss and

ensures a stable temperature

gradient up the column, which

is essential for good

separation.[21]

Experimental Protocols
Protocol 1: Scale-Up Reaction of 2-Methoxy-4-
methylpyridine
Safety Notice: This procedure involves hazardous materials and an exothermic reaction. A

thorough risk assessment must be conducted before proceeding. All operations must be

performed in appropriate equipment by trained personnel with adequate engineering controls

and PPE.
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Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and

pressure-tested. Inert the reactor by purging with dry nitrogen until the oxygen level is <1%.

Charging Reactants:

Charge the reactor with anhydrous methanol (approx. 5-10 volumes relative to the limiting

reagent).

Charge 2-Chloro-4-methylpyridine (1.0 equivalent) to the reactor.

Begin agitation to ensure a homogenous solution.

Reaction:

Heat the reactor contents to the desired reaction temperature (e.g., 60-65°C).

Slowly add a 25-30% solution of sodium methoxide in methanol (1.05 equivalents) via a

dosing pump over 2-4 hours. Crucially, monitor the internal temperature throughout the

addition. The addition rate must be controlled to keep the temperature stable and prevent

a runaway reaction.

After the addition is complete, maintain the reaction at temperature for an additional 2-4

hours, or until IPC (GC or HPLC) confirms the consumption of starting material to the

required level (<1%).

Quenching:

Cool the reaction mixture to 0-10°C.

Slowly and carefully quench the reaction by adding a proton source. A common and safe

method is the slow addition of a saturated aqueous solution of ammonium chloride.[16]

Never add water directly to a hot, concentrated sodium methoxide solution due to the

violent exothermic reaction.[15]

Work-up:

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
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Add water and an appropriate organic solvent (e.g., toluene or MTBE).

Separate the organic layer. Wash the organic layer with water and then with brine to

remove inorganic salts and break any emulsions.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification:

Purify the crude oil by vacuum fractional distillation to obtain 2-Methoxy-4-
methylpyridine of ≥99% purity.

Protocol 2: HPLC Method for Purity Analysis
This is a general method and may require optimization.[22][23][24]

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile and Phosphate Buffer (pH 3.0) in a

60:40 (v/v) ratio

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Sample Prep ~1 mg/mL in mobile phase

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b011731?utm_src=pdf-body
https://www.benchchem.com/product/b011731?utm_src=pdf-body
http://pharmaerudition.org/ContentPaper/2013/3(1)%2031-40.pdf
https://chemrj.org/download/vol-10-iss-4-2025/chemrj-2025-10-04-140-143.pdf
https://demarcheiso17025.com/document/Step-by-Step%20Analytical%20Methods%20Validation%20and%20Protocol%20in%20the%20Quality%20System%20Compliance%20Industry.pdf
https://www.benchchem.com/product/b011731?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Methylpyridine patented technology retrieval search results - Eureka | Patsnap
[eureka.patsnap.com]

2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google
Patents [patents.google.com]

3. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]

4. gcwgandhinagar.com [gcwgandhinagar.com]

5. Page loading... [guidechem.com]

6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal
[chemicalindustryjournal.co.uk]

7. ehs.oregonstate.edu [ehs.oregonstate.edu]

8. researchgate.net [researchgate.net]

9. reddit.com [reddit.com]

10. soeagra.com [soeagra.com]

11. sarponggroup.com [sarponggroup.com]

12. biomedres.us [biomedres.us]

13. ijprajournal.com [ijprajournal.com]

14. Purification [chem.rochester.edu]

15. xchemi.com [xchemi.com]

16. Organic Syntheses Procedure [orgsyn.org]

17. benchchem.com [benchchem.com]

18. benchchem.com [benchchem.com]

19. How To [chem.rochester.edu]

20. usalab.com [usalab.com]

21. chem.libretexts.org [chem.libretexts.org]

22. pharmaerudition.org [pharmaerudition.org]

23. chemrj.org [chemrj.org]

24. demarcheiso17025.com [demarcheiso17025.com]

To cite this document: BenchChem. [Technical Support Center: Scaling Up 2-Methoxy-4-
methylpyridine Production]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://eureka.patsnap.com/topic-patents-2-methylpyridine
https://eureka.patsnap.com/topic-patents-2-methylpyridine
https://patents.google.com/patent/CN107011254B/en
https://patents.google.com/patent/CN107011254B/en
https://www.sciencemadness.org/smwiki/index.php/Sodium_methoxide
https://gcwgandhinagar.com/econtent/document/1588068494upc_213-synthesis_of_heterocyclic_compounds.pdf
https://www.guidechem.com/question/how-can-2-chloro-4-picoline-be-id149586.html
https://www.chemicalindustryjournal.co.uk/handling-reaction-exotherms-a-continuous-approach
https://www.chemicalindustryjournal.co.uk/handling-reaction-exotherms-a-continuous-approach
https://ehs.oregonstate.edu/sites/ehs.oregonstate.edu/files/doc/sop/sop_template_quenching_water_reactive_materials.docx
https://www.researchgate.net/publication/6589801_Isomerization_Dynamics_and_Control_of_the_e_2_N_Equilibrium_for_Pyridine_Complexes
https://www.reddit.com/r/chemistry/comments/72xa90/pyridine_is_pink_following_distillation/
https://soeagra.com/abr/abrmarch2025/16a.pdf
https://sarponggroup.com/wp-content/uploads/2020/01/Quenching-SelfHeatingChemicals_Sarpong.pdf
https://biomedres.us/fulltexts/BJSTR.MS.ID.009393.php
https://ijprajournal.com/issue_dcp/Impurity%20Profiling%20Of%20Pharmaceuticals.pdf
https://www.chem.rochester.edu/notvoodoo/pages/purification.php?page=fractional_distillation
https://www.xchemi.com/community/309741731177009335.html
http://www.orgsyn.org/demo.aspx?prep=v91p0201
https://www.benchchem.com/pdf/Troubleshooting_common_issues_in_pyridine_synthesis.pdf
https://www.benchchem.com/pdf/Best_practices_for_handling_anhydrous_reactions_for_pyridine_synthesis.pdf
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=purify_distillation
https://www.usalab.com/blog/how-fractional-distillation-process-works/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Distillation/5.03%3A_Fractional_Distillation/5.3D%3A_Step-by-Step_Procedures_for_Fractional_Distillation
http://pharmaerudition.org/ContentPaper/2013/3(1)%2031-40.pdf
https://chemrj.org/download/vol-10-iss-4-2025/chemrj-2025-10-04-140-143.pdf
https://demarcheiso17025.com/document/Step-by-Step%20Analytical%20Methods%20Validation%20and%20Protocol%20in%20the%20Quality%20System%20Compliance%20Industry.pdf
https://www.benchchem.com/product/b011731#challenges-in-scaling-up-2-methoxy-4-methylpyridine-production
https://www.benchchem.com/product/b011731#challenges-in-scaling-up-2-methoxy-4-methylpyridine-production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b011731#challenges-in-scaling-up-2-methoxy-4-
methylpyridine-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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